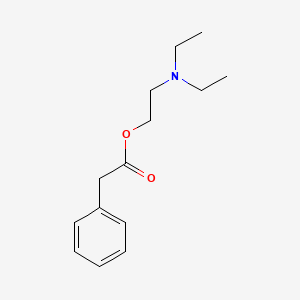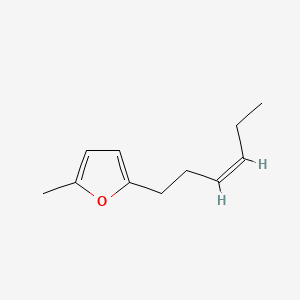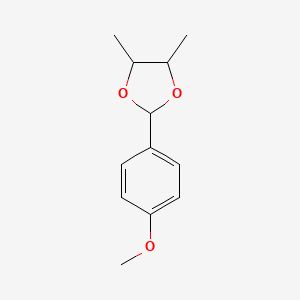
2H-thiete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2H-thiete can be achieved through various methods. One notable method involves the direct synthesis of highly strained bifunctionalized this compound-2,3-dicarboxylate 1,1-dioxides from readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates via pyridine-mediated [2 + 2] annulation . In this process, pyridine eliminates hydrochloric acid from sulfonyl chlorides to generate sulfenes, which then nucleophilically attack dialkyl acetylenedicarboxylates, followed by intramolecular cyclization and isomerization to produce the final product .
Analyse Des Réactions Chimiques
2H-thiete undergoes various types of chemical reactions, including cycloaddition reactions. For instance, 3-cyanothiete 1,1-dioxide, a derivative of this compound, has been shown to participate in [3+2] and [4+2] cycloaddition reactions . These reactions involve the addition of trimethylsilyl cyanide to the carbonyl group of thietan-3-one, followed by the oxidation of the sulfur atom and subsequent dehydration . The presence of an electron-deficient carbon-carbon double bond in thiete 1,1-dioxides makes them susceptible to cycloaddition reactions with 1,3-dienes and enamines .
Applications De Recherche Scientifique
2H-thiete and its derivatives have significant applications in scientific research. They are used as intermediates in organic synthesis and as building blocks for the preparation of sulfur-containing acyclic and heterocyclic compounds . Thietes are also found in the pharmaceutical core and structural motifs of some biological compounds, including antiviral and anticancer drugs . Additionally, they are used in the synthesis of biologically active substances, such as trifluoromethylated derivatives, which have applications in medicinal chemistry and agrochemistry .
Mécanisme D'action
The mechanism of action of 2H-thiete involves its reactivity towards nucleophilic reagents. For example, trifluoromethylated derivatives of this compound react with nucleophilic reagents such as amino compounds and 1,3-dipoles . This modification also suppresses possible side effects associated with metabolic processes .
Comparaison Avec Des Composés Similaires
2H-thiete can be compared with other sulfur-containing heterocycles, such as thietane, thiolane (tetrahydrothiophene), and thiane (tetrahydrothiopyran) . While thietes are generally less stable than their saturated counterparts, they exhibit unique reactivity due to the presence of an electron-deficient carbon-carbon double bond . Thiete 1,1-dioxides, for example, are more stable than the parent thietes and can be prepared by [2+2] cycloaddition of sulfenes and ynamines .
Propriétés
IUPAC Name |
2H-thiete |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4S/c1-2-4-3-1/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPINPCFOKNNWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392288 |
Source


|
| Record name | 2H-Thiete | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-31-1 |
Source


|
| Record name | 2H-Thiete | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiete | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
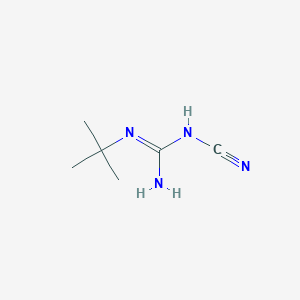
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
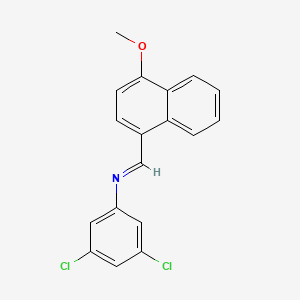
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
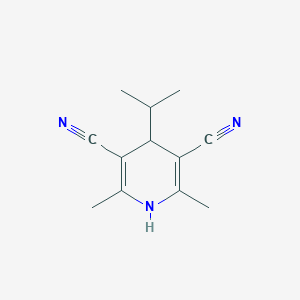
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)
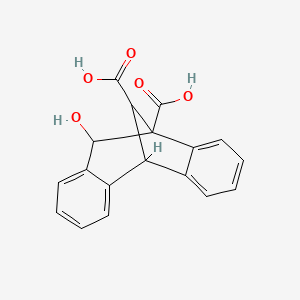
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)



